molecular formula C11H14Br2N2O2 B13453772 Tert-butyl 2-[(5,6-dibromopyridin-2-yl)amino]acetate

Tert-butyl 2-[(5,6-dibromopyridin-2-yl)amino]acetate

Cat. No.: B13453772
M. Wt: 366.05 g/mol
InChI Key: KIHODIUXJBOBJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-[(5,6-dibromopyridin-2-yl)amino]acetate is an organic compound that features a tert-butyl ester group and a dibromopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[(5,6-dibromopyridin-2-yl)amino]acetate typically involves the reaction of tert-butyl 2-aminoacetate with 5,6-dibromopyridine. The reaction is usually carried out in the presence of a suitable base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[(5,6-dibromopyridin-2-yl)amino]acetate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In organic synthesis, tert-butyl 2-[(5,6-dibromopyridin-2-yl)amino]acetate can be used as a building block for the synthesis of more complex molecules. Its dibromo groups make it a versatile intermediate for further functionalization .

Biology and Medicine

The compound’s potential biological activity is of interest in medicinal chemistry. It can be used in the design and synthesis of new pharmaceuticals, particularly those targeting specific enzymes or receptors .

Industry

In the industrial sector, this compound can be used in the development of new materials or as a precursor in the synthesis of agrochemicals and other specialty chemicals .

Mechanism of Action

The mechanism of action of tert-butyl 2-[(5,6-dibromopyridin-2-yl)amino]acetate is not well-documented. its potential biological activity could involve interactions with specific molecular targets such as enzymes or receptors. The dibromo groups may facilitate binding to these targets, while the ester group could be hydrolyzed to release the active form of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-[(5,6-dibromopyridin-2-yl)amino]acetate is unique due to its specific substitution pattern on the pyridine ring and the presence of both dibromo and ester functional groups. This combination of features makes it a valuable intermediate for various synthetic applications and potential biological activities .

Properties

Molecular Formula

C11H14Br2N2O2

Molecular Weight

366.05 g/mol

IUPAC Name

tert-butyl 2-[(5,6-dibromopyridin-2-yl)amino]acetate

InChI

InChI=1S/C11H14Br2N2O2/c1-11(2,3)17-9(16)6-14-8-5-4-7(12)10(13)15-8/h4-5H,6H2,1-3H3,(H,14,15)

InChI Key

KIHODIUXJBOBJM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CNC1=NC(=C(C=C1)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.